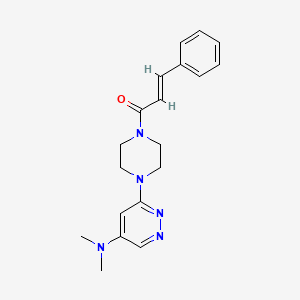
(E)-1-(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C19H23N5O and its molecular weight is 337.427. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial and Biofilm Inhibitory Properties
- The compound has been found to have significant antibacterial properties, particularly against strains such as E. coli, S. aureus, and S. mutans. It demonstrated better antibacterial efficacies compared to standard treatments in terms of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values (Mekky & Sanad, 2020). Additionally, this compound showed potent biofilm inhibition activities, surpassing reference drugs like Ciprofloxacin, which is notable given the challenge posed by bacterial biofilms in clinical settings.
Antimicrobial Activity
- A series of derivatives of the compound have been synthesized and evaluated for their antimicrobial properties. These derivatives have shown efficacy against a range of bacteria and fungi, indicating the potential of this compound as a broad-spectrum antimicrobial agent. Studies have highlighted its effectiveness against various bacterial species like Staphylococcus aureus, Bacillus cereus, and Pseudomonas aeruginosa, as well as fungi like Aspergillus niger and Candida albicans (Patel, Patel, Kumari, & Patel, 2012).
Inhibition of Glucan Synthase
- Research into the structure-activity relationship of this compound and its analogs has led to the identification of derivatives that act as potent β-1,3-glucan synthase inhibitors. This finding is significant because β-1,3-glucan synthase is an essential enzyme for the cell wall synthesis in fungi, making these derivatives potential antifungal agents. Their efficacy was also confirmed in in vivo models of fungal infection (Ting et al., 2011).
Anticancer Potential
- Derivatives of this compound have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines. These studies have shown that certain derivatives exhibit significant anticancer properties, particularly against colon and cervical cancer cell lines. This suggests that modifications to the basic structure of the compound can enhance its potential as a therapeutic agent in oncology (Murty et al., 2011).
Anti-diabetic Activity
- A family of derivatives related to this compound was synthesized and evaluated for their potential as anti-diabetic medications. These compounds showed notable Dipeptidyl peptidase-4 (DPP-4) inhibition, which is a key mechanism in the management of diabetes. Some derivatives displayed strong antioxidant and insulinotropic activity, making them promising candidates for the treatment of diabetes (Bindu, Vijayalakshmi, & Manikandan, 2019).
Propriétés
IUPAC Name |
(E)-1-[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-22(2)17-14-18(21-20-15-17)23-10-12-24(13-11-23)19(25)9-8-16-6-4-3-5-7-16/h3-9,14-15H,10-13H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYLSBIYJZATFK-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

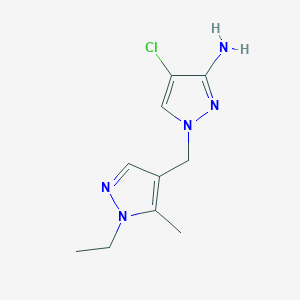
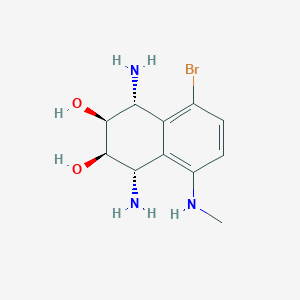
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B3005624.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-6-bromo-2-methyl-2H-indazole-3-carboxamide](/img/structure/B3005628.png)
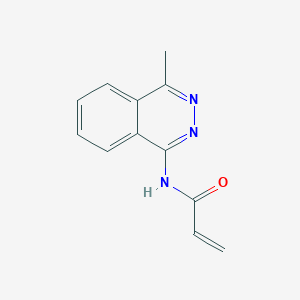
![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-propylacetamide](/img/structure/B3005631.png)
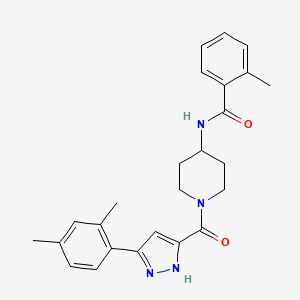
![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B3005634.png)
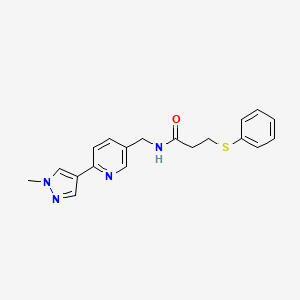
![N-(2-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3005637.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3005638.png)
![5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-ol](/img/structure/B3005639.png)
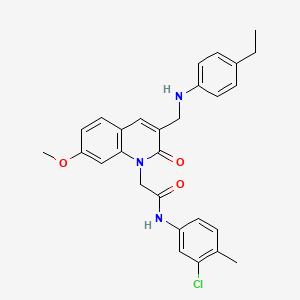
![ethyl 4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B3005643.png)